Cas no 22133-20-6 (Methyl 3-Chloro-4-methylcarbanilate)

Methyl 3-Chloro-4-methylcarbanilate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,(3-chloro-4-methylphenyl)-, methyl ester (9CI)
- METHYL 3-CHLORO-4-METHYLCARBANILATE ---WHITE CRYSTALLINE---
- methyl N-(3-chloro-4-methylphenyl)carbamate
- 3-chloro-4-methyl-carbanilic acid methyl ester
- Methyl 3-chloro-4-methylcarbanilate
- Methyl 3-chloro-4-methylphenylcarbamate
- DTXSID90176667
- Cyclohexanecarboxaldehyde, 1-(phenylmethyl)-
- FT-0628548
- MFCD00018283
- 22133-20-6
- methyl(3-chloro-4-methylphenyl)carbamate
- Methyl 3-chloro-4-methylphenylcarbamate #
- AKOS003441803
- DTXCID0099158
- Methyl 3-Chloro-4-methylcarbanilate
-
- インチ: InChI=1S/C9H10ClNO2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12)
- InChIKey: QURFKMPDWGGSOK-UHFFFAOYSA-N
- ほほえんだ: CC1=C(Cl)C=C(NC(OC)=O)C=C1
計算された属性
- せいみつぶんしりょう: 199.04000
- どういたいしつりょう: 199.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- PSA: 38.33000
- LogP: 2.89970
Methyl 3-Chloro-4-methylcarbanilate セキュリティ情報
Methyl 3-Chloro-4-methylcarbanilate 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Methyl 3-Chloro-4-methylcarbanilate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00C1OL-1g |
METHYL 3-CHLORO-4-METHYLCARBANILATE |
22133-20-6 | 1g |
$139.00 | 2023-12-18 | ||
TRC | M623893-20mg |
Methyl 3-Chloro-4-methylcarbanilate |
22133-20-6 | 20mg |
$ 50.00 | 2022-06-03 | ||
A2B Chem LLC | AF61253-1g |
METHYL 3-CHLORO-4-METHYLCARBANILATE |
22133-20-6 | 1g |
$129.00 | 2024-04-20 | ||
TRC | M623893-40mg |
Methyl 3-Chloro-4-methylcarbanilate |
22133-20-6 | 40mg |
$ 65.00 | 2022-06-03 | ||
TRC | M623893-200mg |
Methyl 3-Chloro-4-methylcarbanilate |
22133-20-6 | 200mg |
$ 80.00 | 2022-06-03 |
Methyl 3-Chloro-4-methylcarbanilate 関連文献
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
Methyl 3-Chloro-4-methylcarbanilateに関する追加情報
Methyl 3-Chloro-4-methylcarbanilate (CAS No: 22133-20-6) - A Comprehensive Overview
Methyl 3-Chloro-4-methylcarbanilate (CAS No: 22133-20-6) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in the synthesis of various bioactive molecules. The presence of both chloro and methyl substituents on the benzene ring imparts distinct reactivity, making it a valuable intermediate in the development of novel therapeutic agents.
The< strong>Methyl 3-Chloro-4-methylcarbanilate molecule exhibits a high degree of versatility, which is primarily attributed to its reactive sites. The chloro group at the 3-position enhances electrophilic aromatic substitution reactions, while the methyl group at the 4-position provides steric and electronic effects that influence the overall reactivity. These features have made it a preferred choice for synthetic chemists aiming to develop complex molecular architectures.
In recent years, there has been a surge in research focused on leveraging such intermediates for the development of new drugs. The< strong>CAS No: 22133-20-6 compound has been extensively studied for its role in constructing heterocyclic compounds, which are known to exhibit a wide range of biological activities. For instance, studies have shown that derivatives of this compound can serve as scaffolds for designing molecules with antimicrobial and anti-inflammatory properties.
One of the most intriguing aspects of Methyl 3-Chloro-4-methylcarbanilate is its utility in cross-coupling reactions. These reactions are pivotal in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds that are essential for constructing complex organic molecules. The compound's compatibility with various coupling protocols, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, underscores its importance as a building block in pharmaceutical synthesis.
The pharmaceutical industry has been particularly keen on exploring the potential of Methyl 3-Chloro-4-methylcarbanilate due to its ability to serve as a precursor for multiple drug candidates. Researchers have reported its successful incorporation into molecules targeting neurological disorders, cancer, and infectious diseases. The compound's ability to undergo further functionalization allows for the creation of diverse analogs with tailored biological activities.
Advances in computational chemistry have further enhanced the understanding of Methyl 3-Chloro-4-methylcarbanilate's reactivity. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and interaction with biological targets. These insights are crucial for designing more effective drug molecules with improved pharmacokinetic profiles.
In addition to its synthetic utility, Methyl 3-Chloro-4-methylcarbanilate has found applications in material science. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic systems. Such systems are vital for various industrial processes, including the production of fine chemicals and polymers.
The environmental impact of using Methyl 3-Chloro-4-methylcarbanilate has also been a subject of interest. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable approaches align with global initiatives aimed at promoting environmentally responsible chemical manufacturing.
Future research directions for Methyl 3-Chloro-4-methylcarbanilate include exploring its role in drug discovery through high-throughput screening methodologies. By integrating this compound into virtual screening platforms, researchers can rapidly identify potential lead compounds for further development. This approach leverages computational power to accelerate the discovery process, ultimately leading to faster development cycles for new therapeutics.
The economic significance of Methyl 3-Chloro-4-methylcarbanilate cannot be overstated. As demand for specialized intermediates grows, so does the market potential for this compound. Manufacturers are investing in scalable production methods to meet the needs of both academic and industrial researchers. This investment underscores the compound's importance as a cornerstone in modern chemical synthesis.
In conclusion, Methyl 3-Chloro-4-methylcarbanilate (CAS No: 22133-20-6) is a multifaceted compound with far-reaching applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists worldwide. As research continues to uncover new uses for this compound, its importance is sure to grow, driving innovation across multiple scientific disciplines.
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